2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride
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Description
2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride is a useful research compound. Its molecular formula is C10H15BrClNO2 and its molecular weight is 296.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride, also known as 2C-B, primarily targets serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors . These receptors are involved in regulating mood, perception, and cognition.
Mode of Action
2C-B acts as a partial agonist at the 5-HT2A and 5-HT2C receptors . By binding to these receptors, it modulates the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This interaction leads to altered sensory perception and mood, characteristic of its hallucinogenic effects .
Biochemical Pathways
The activation of 5-HT2A and 5-HT2C receptors by 2C-B affects several downstream signaling pathways, including the phosphoinositide pathway. This activation leads to the release of intracellular calcium and the activation of protein kinase C (PKC), which further influences various cellular processes . These pathways are crucial for the compound’s psychoactive effects.
Pharmacokinetics
2C-B is typically administered orally, with an onset of action within 20-40 minutes and a duration of 4-12 hours . The compound undergoes hepatic metabolism, primarily through demethylation and deamination, followed by renal excretion . Its bioavailability is influenced by factors such as first-pass metabolism and individual metabolic rates.
Result of Action
At the molecular level, 2C-B’s interaction with serotonin receptors leads to changes in neurotransmitter release and receptor activity. This results in altered sensory perception, mood enhancement, and hallucinations . At the cellular level, the activation of downstream signaling pathways can affect gene expression and neuronal plasticity.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of 2C-B. For instance, acidic environments can lead to the degradation of the compound, while higher temperatures may increase its rate of metabolism . Additionally, the presence of other drugs or substances can alter its pharmacokinetic and pharmacodynamic profiles.
: Wikipedia : DrugBank : Springer : USDOJ : Sigma-Aldrich : ChemSpider
Biochemical Analysis
Biochemical Properties
The compound is known to interact with various enzymes, proteins, and other biomolecules. It is a potent agonist of the 5-hydroxytryptamine receptor , indicating its potential role in serotonin-mediated biochemical reactions. The metabolism of 2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine hydrochloride involves several enzymes including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 .
Cellular Effects
Its structural similarity to 2C-B suggests it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a potent agonist of the 5-hydroxytryptamine receptor , it likely exerts its effects at the molecular level through binding interactions with this receptor, potentially leading to changes in gene expression.
Metabolic Pathways
The compound is metabolized into 33 metabolites via hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation . This metabolism is catalyzed by several enzymes including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 .
Properties
IUPAC Name |
2-(5-bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-13-9-6-8(11)5-7(3-4-12)10(9)14-2;/h5-6H,3-4,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNKYVGBNHPKAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CCN)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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